Sulfadiazine

Vue d'ensemble

Description

Sulfadiazine est un antibiotique sulfamidé largement utilisé dans le traitement de diverses infections bactériennes. Il est particulièrement efficace contre les infections urinaires, le trachome et le chancre mou . La this compound est également utilisée en association avec la pyriméthamine pour traiter la toxoplasmose chez les patients atteints du syndrome d'immunodéficience acquise et chez les nouveau-nés atteints d'infections congénitales . Ce composé est connu pour sa capacité à inhiber la synthèse de l'acide folique dans les bactéries, empêchant ainsi leur croissance et leur prolifération .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sulfadiazine commence généralement par l'acétylation de dérivés de l'aniline à l'aide d'anhydride acétique pour former des dérivés de l'acétanilide . Ces dérivés sont ensuite mis à réagir avec l'acide chlorosulfonique pour produire du chlorure de 4-acétylaminobenzènesulfonyle . En parallèle, la 2-aminopyrimidine est préparée en faisant réagir le tétraméthoxypropane avec un sel de guanidine . L'étape finale consiste à faire réagir le chlorure de 4-acétylaminobenzènesulfonyle avec la 2-aminopyrimidine, suivie d'une hydrolyse avec de l'hydroxyde de sodium pour obtenir la this compound .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs automatisés et de systèmes à flux continu contribue à maintenir une qualité et une efficacité constantes dans la production .

Analyse Des Réactions Chimiques

Types de réactions

La sulfadiazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Le composé contient deux groupes réactifs : une amine aromatique et un groupe sulfonamide, qui participent à ces réactions .

Réactifs et conditions courants

Oxydation : La this compound peut être oxydée à l'aide de réactifs comme le peroxyde d'hydrogène et le persulfate en milieu acide.

Réduction : La réduction de la this compound peut être obtenue à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Le groupe amine aromatique de la this compound peut subir des réactions de substitution avec des électrophiles en présence de catalyseurs.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés de la this compound, qui peuvent être utilisés dans des applications pharmaceutiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme réactif dans la synthèse d'autres dérivés de la sulfamide.

Biologie : Employée dans des études portant sur la résistance bactérienne et le développement de nouveaux antibiotiques.

Industrie : Appliquée dans la production de médicaments vétérinaires et comme conservateur dans certaines formulations.

Mécanisme d'action

La this compound agit en inhibant l'enzyme bactérienne dihydroptéroate synthétase . Cette enzyme est essentielle à la synthèse de l'acide folique, qui est indispensable à la croissance et à la réplication bactériennes . En inhibant de manière compétitive cette enzyme, la this compound empêche les bactéries de synthétiser l'acide folique, ce qui entraîne leur mort éventuelle .

Applications De Recherche Scientifique

Sulfadiazine is a sulfonamide antibiotic with various applications in medicine, pharmacology, and other scientific fields . It functions by inhibiting bacteria's ability to produce folic acid, which is essential for DNA synthesis, thereby preventing the spread of infection .

Scientific Research Applications

Antibacterial Agent: this compound is effective against various bacterial infections, including urinary tract infections . It can also be used topically to treat burn and wound infections . The drug inhibits the bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis .

Treatment of Infections: this compound is used in the treatment of several infections, such as trachoma and chancroid . Laboratory studies on animals have indicated that this compound has less toxicity compared to other drugs like sulfapyridine and sulfathiazole and is highly effective against common pathogens .

Silver this compound in Wound Care: Silver this compound (SSDZ) is a common choice for treating skin burns . It can be integrated into hydrogels for topical wound treatment because hydrogels have minimal toxicity and can sustain the release of pharmaceuticals .

Antimicrobial Properties of Silver Nanoparticles: Silver nanoparticles (AgNPs), including those incorporating silver this compound, have demonstrated antimicrobial properties and have contributed to the development of nanotechnology . AgNPs can potentially replace traditional antibiotics due to increasing bacterial resistance .

Combination Therapies: this compound can be combined with other substances like hyaluronic acid (HA) to treat conditions such as parastomal skin ulceration . The combination of HA and silver this compound has shown success in promoting healing and reducing pain in such cases .

Data Table: Properties and Applications of this compound

Case Studies

Parastomal Ulcer Healing: A case study demonstrated the successful treatment of chronic parastomal skin ulceration using a combination cream of 0.2% Hyaluronic acid and 1% Silver this compound . Patients treated with this combination experienced complete healing, reduced pain, and decreased purulent fluid, leading to a reduced cost of treatment compared to standard protocols .

Silver this compound Hydrogels for Wound Treatment: Silver this compound has been integrated into hydrogels for wound treatment due to the hydrogels' low toxicity and capacity for extended pharmaceutical release .

Research Findings and Insights

Efficacy of Silver this compound: A systematic review comparing Silver this compound with other dressings for burns showed a statistically significant difference in healing time for silver dressings . While some animal studies support the use of Silver this compound for partial-thickness burns, others question its effectiveness .

Toxicity and Safety: Laboratory studies on animals suggest that this compound has lower toxicity compared to sulfapyridine and sulfathiazole .

Mécanisme D'action

Sulfadiazine acts by inhibiting the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, leading to their eventual death .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Un autre antibiotique sulfamidé utilisé en association avec le triméthoprime pour traiter diverses infections bactériennes.

Sulfisoxazole : Utilisé pour traiter les infections des voies urinaires et d'autres infections bactériennes.

Sulfamidine d'argent : Un agent topique utilisé dans le traitement des brûlures et des infections des plaies.

Unicité

La sulfadiazine est unique en raison de son activité antibactérienne à large spectre et de sa capacité à être utilisée en association avec d'autres médicaments comme la pyriméthamine pour le traitement d'infections spécifiques comme la toxoplasmose . Son efficacité en médecine humaine et vétérinaire souligne sa polyvalence .

Activité Biologique

Sulfadiazine is a sulfonamide antibiotic that has been widely studied for its biological activity, particularly in the treatment of bacterial infections and its potential applications in various medical fields. This article discusses the compound's mechanisms of action, antimicrobial properties, clinical applications, and recent research findings.

This compound functions primarily by inhibiting bacterial folic acid synthesis. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. By blocking this pathway, this compound effectively prevents bacterial growth and reproduction, leading to cell death. This mechanism is common among sulfonamides, which have been utilized since their introduction in the 1930s.

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens. It has been shown to be effective against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

- Protozoa : Toxoplasma gondii

Comparative Antimicrobial Efficacy

Recent studies have highlighted the enhanced efficacy of this compound when used in combination with metal complexes. For instance, metal complexes of this compound have demonstrated superior antibacterial activity compared to the free ligand itself, particularly against resistant strains of bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 8 µg/mL |

Clinical Applications

This compound is commonly used in clinical settings for treating various infections, including:

- Toxoplasmosis : Often administered in combination with pyrimethamine for effective treatment.

- Burn wounds : Silver this compound is a topical formulation used extensively for burn management due to its antimicrobial properties .

Case Studies

-

Silver this compound in Burn Treatment :

A clinical trial involving children with severe burns demonstrated that silver this compound significantly reduced infection rates and facilitated wound healing compared to traditional treatments. The study reported no progression to critical infection stages among treated patients . -

Aerosol Formulation for Pressure Ulcers :

A novel aerosol formulation combining silver this compound with lidocaine and vitamin A showed promising results in treating scalp pressure ulcers in ICU patients. The treatment was associated with improved healing rates and reduced costs compared to conventional dressings .

Recent Research Findings

Recent studies have explored the multifaceted biological activities of this compound beyond its antibacterial properties:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects on human liver cancer (HepG2) and breast cancer (MCF7) cell lines by inhibiting the COX-2/PGE2 signaling pathway. The IC50 values were determined to be approximately 245.69 µM for HepG2 cells and 215.68 µM for MCF7 cells .

- Cytotoxic Effects : this compound derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing potential as therapeutic agents in oncology .

Propriétés

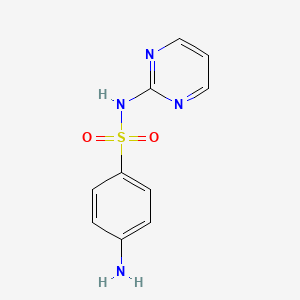

IUPAC Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044130 | |

| Record name | Sulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-01 g/L | |

| Record name | Sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68-35-9 | |

| Record name | Sulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadiazine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfadiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyrimidinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N7609K889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.